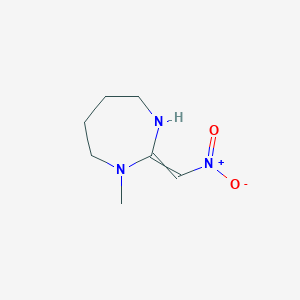
1-Methyl-2-(nitromethylidene)-1,3-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(nitromethylidene)-1,3-diazepane can be achieved through several methods. One common approach involves the reaction of 1-methyl-1,3-diazepane with nitromethane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, allowing it to act as a nucleophile and attack the diazepane ring, forming the nitromethylene substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(nitromethylidene)-1,3-diazepane undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(nitromethylidene)-1,3-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(nitromethylidene)-1,3-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitromethylene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(nitromethylidene)pyrrolidine: Similar structure but with a five-membered ring.
1-Methyl-2-(nitromethylidene)imidazole: Contains an imidazole ring instead of a diazepane ring.
Uniqueness
1-Methyl-2-(nitromethylidene)-1,3-diazepane is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its five-membered and six-membered ring analogs
Properties
CAS No. |
56611-83-7 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-methyl-2-(nitromethylidene)-1,3-diazepane |
InChI |
InChI=1S/C7H13N3O2/c1-9-5-3-2-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3 |
InChI Key |
ZJRUHCYDSXYQOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCNC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


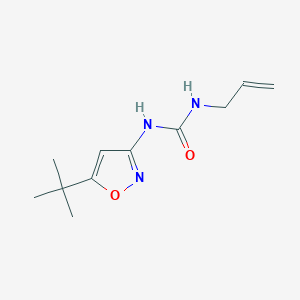
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
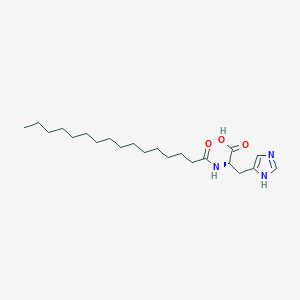
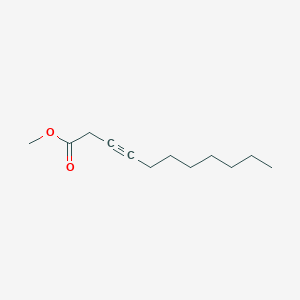
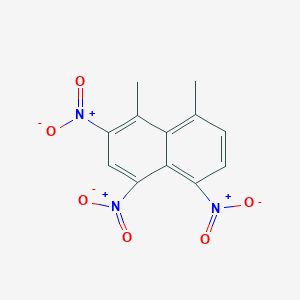

![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)

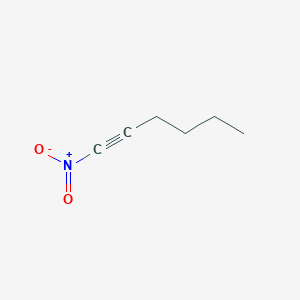

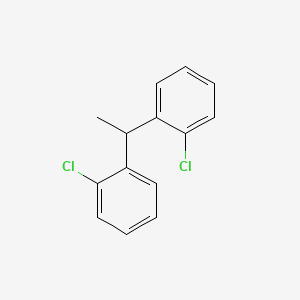
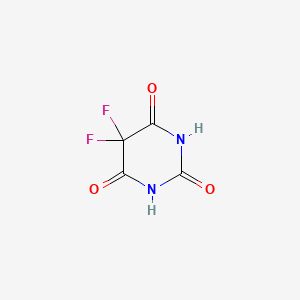
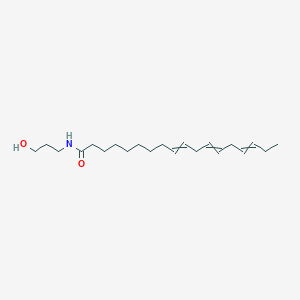
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
